molecular formula C16H16FNO3 B4767706 2-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

2-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

Cat. No. B4767706
M. Wt: 289.30 g/mol
InChI Key: HUMWYDBHCBINKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent. This compound is commonly referred to as FMeOEEB and is a member of the benzamide class of compounds. FMeOEEB has been found to have several biochemical and physiological effects that make it a promising candidate for further study and potential use in medicine.

Mechanism of Action

The mechanism of action of FMeOEEB is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. FMeOEEB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, FMeOEEB has been found to bind to certain receptors in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
FMeOEEB has several biochemical and physiological effects that make it a promising candidate for further study. FMeOEEB has been found to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis. Additionally, FMeOEEB has been found to have potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. FMeOEEB has also been found to have potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

FMeOEEB has several advantages for use in lab experiments. It is easily synthesized and can be produced on a large scale, making it accessible for further research. Additionally, FMeOEEB has several potential applications in scientific research, making it a versatile compound for use in various studies. However, there are also limitations to the use of FMeOEEB in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects. Additionally, FMeOEEB has not yet been tested in vivo, and its potential side effects and toxicity are not yet known.

Future Directions

There are several future directions for research on FMeOEEB. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to test its efficacy in vivo. Additionally, FMeOEEB has potential applications in the field of neuroscience, and further research is needed to explore its potential use in the treatment of neurological disorders. Finally, FMeOEEB could be further optimized for use in lab experiments, potentially leading to the development of new research tools and techniques.

Scientific Research Applications

FMeOEEB has been found to have several potential applications in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. FMeOEEB has been shown to have anti-inflammatory properties and has been found to be effective in reducing the growth of cancer cells in vitro. Additionally, FMeOEEB has been found to have potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-fluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3/c1-20-10-11-21-13-8-6-12(7-9-13)18-16(19)14-4-2-3-5-15(14)17/h2-9H,10-11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMWYDBHCBINKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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